molecular formula C11H14O2 B12584913 2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one CAS No. 647024-75-7

2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one

Cat. No.: B12584913
CAS No.: 647024-75-7
M. Wt: 178.23 g/mol
InChI Key: HJVIABMAMSSRQQ-UHFFFAOYSA-N
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Description

2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one is an organic compound with the molecular formula C11H16O2 It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one typically involves the reaction of ethyl vinyl ether with 1-indanone under acidic conditions. The reaction proceeds through an electrophilic addition mechanism, where the ethyl vinyl ether adds to the carbonyl group of 1-indanone, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indenones or ethers.

Scientific Research Applications

2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one: A structurally similar compound with a ketone group at the 1-position.

    2,3-Dihydro-1H-inden-1-one: Another indenone derivative with a similar bicyclic structure.

Uniqueness

2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other indenone derivatives and contributes to its specific chemical and biological properties.

Properties

CAS No.

647024-75-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-ethoxy-3a,4,5,6-tetrahydroinden-1-one

InChI

InChI=1S/C11H14O2/c1-2-13-10-7-8-5-3-4-6-9(8)11(10)12/h6-8H,2-5H2,1H3

InChI Key

HJVIABMAMSSRQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2CCCC=C2C1=O

Origin of Product

United States

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